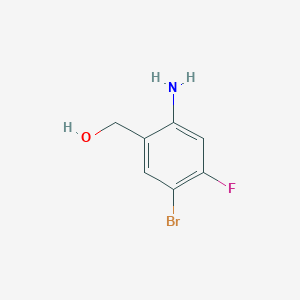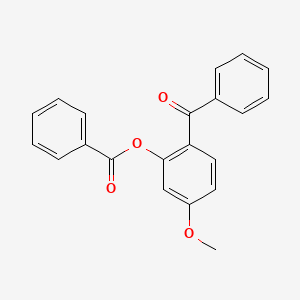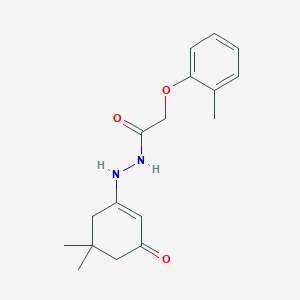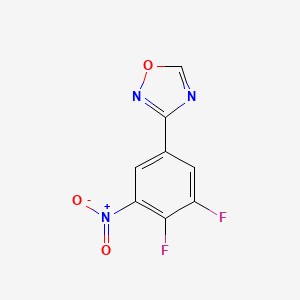![molecular formula C11H17N3O2S2 B12457363 5-({[2-(tert-butylsulfanyl)ethyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12457363.png)
5-({[2-(tert-butylsulfanyl)ethyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({[2-(TERT-BUTYLSULFANYL)ETHYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a diazinane ring, a tert-butylsulfanyl group, and an amino methylene group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[2-(TERT-BUTYLSULFANYL)ETHYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of tert-butylsulfanyl ethanol with an appropriate amine to form the intermediate, which is then subjected to further reactions to introduce the diazinane ring and other functional groups. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process. These methods aim to optimize reaction conditions, reduce waste, and ensure consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-({[2-(TERT-BUTYLSULFANYL)ETHYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
5-({[2-(TERT-BUTYLSULFANYL)ETHYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-({[2-(TERT-BUTYLSULFANYL)ETHYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-TERT-BUTYLSULFANYL-ETHANOL: A related compound with a simpler structure, used in similar applications but with different reactivity and properties.
(5Z)-1-Allyl-5-({[2-(tert-butylsulfanyl)ethyl]amino}methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Another compound with a similar core structure but different substituents, leading to variations in its chemical behavior and applications.
Uniqueness
5-({[2-(TERT-BUTYLSULFANYL)ETHYL]AMINO}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE stands out due to its specific combination of functional groups, which confer unique reactivity and interaction capabilities. This makes it particularly valuable in research and industrial applications where precise control over chemical transformations is required .
Propriétés
Formule moléculaire |
C11H17N3O2S2 |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
5-(2-tert-butylsulfanylethyliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H17N3O2S2/c1-11(2,3)18-5-4-12-6-7-8(15)13-10(17)14-9(7)16/h6H,4-5H2,1-3H3,(H3,13,14,15,16,17) |
Clé InChI |
IQRRFLQFZDGARM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SCCN=CC1=C(NC(=S)NC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{2,5-dioxo-3-[2-(pyridin-4-ylcarbonyl)hydrazinyl]pyrrolidin-1-yl}benzoate](/img/structure/B12457289.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)alaninamide](/img/structure/B12457302.png)

![5,5'-[hexane-1,6-diylbis(oxy)]bis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12457324.png)
![2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]phenylalaninate](/img/structure/B12457336.png)
![4-tert-butyl-1-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine](/img/structure/B12457341.png)
![4,4'-{[4-(pentyloxy)phenyl]methanediyl}bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12457354.png)


![2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B12457368.png)
![7-Difluoromethyl-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12457376.png)
![4-({[4-({3-[(2-Methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12457381.png)
![2-{4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL}-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride](/img/structure/B12457384.png)
